3,4-Dihydro Naratriptan Structural Identification and Purity Specification — Comparative Molecular Weight and Certified Purity Relative to Naratriptan
3,4-Dihydro Naratriptan (C17H23N3O2S, MW 333.45 g/mol) differs structurally from naratriptan (C17H25N3O2S, MW 335.46 g/mol) by the presence of a 3,6-dihydro-2H-pyridin-4-yl substituent at the indole C3 position versus the fully saturated piperidin-4-yl group in naratriptan, resulting in a molecular weight reduction of approximately 2.0 g/mol [1]. The compound is supplied with a certified purity of ≥98% (98.0% standard grade) with full analytical characterization including NMR, HPLC, and GC batch-specific QC data . Naratriptan API specifications in USP monographs require 98.0–101.0% purity, establishing that 3,4-Dihydro Naratriptan meets equivalent purity thresholds suitable for reference standard applications [2].
| Evidence Dimension | Molecular formula and molecular weight |
|---|---|
| Target Compound Data | C17H23N3O2S; MW 333.45 g/mol; Purity ≥98% |
| Comparator Or Baseline | Naratriptan: C17H25N3O2S; MW 335.46 g/mol; USP purity 98.0–101.0% |
| Quantified Difference | ΔMW = 2.01 g/mol (reduced mass due to unsaturation in tetrahydropyridine ring) |
| Conditions | Calculated exact mass; commercial specification from vendor certificates of analysis |
Why This Matters
This molecular distinction underpins chromatographic separation and ensures the reference material is analytically distinguishable from the API, a prerequisite for accurate impurity quantification in HPLC-UV/DAD and LC-MS/MS methods.
- [1] PubChem CID 20066734; Naratriptan PubChem CID 4440. View Source
- [2] USP Monograph: Naratriptan Hydrochloride. Contains not less than 98.0% and not more than 101.0% of C17H25N3O2S·HCl. View Source
